molecular formula C18H16ClN5O4 B2369581 2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949699-77-8

2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

Cat. No.: B2369581
CAS No.: 949699-77-8
M. Wt: 401.81
InChI Key: XYDICAVJGLULQF-UHFFFAOYSA-N
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Description

2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C18H16ClN5O4 and its molecular weight is 401.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Imidazo[2,1-f]purine-2,4-dione derivatives, including variants of the compound , have been synthesized and evaluated for their potential as anxiolytic and antidepressant agents. One study found that specific derivatives exerted anxiolytic-like activity and behaved like antidepressants in animal models (Zagórska et al., 2009).

Solid-phase Synthesis Techniques

  • A method was developed for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, which could include the compound , demonstrating a technique useful in library synthesis and medicinal chemistry (Karskela & Lönnberg, 2006).

Receptor Affinity and Enzyme Activity

  • Derivatives of imidazo- and pyrimidino[2,1-f]purines, which may include the compound of interest, were synthesized and evaluated for their activity on serotonin and dopamine receptors, as well as phosphodiesterases. This research helps in understanding the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).

Tricyclic Etheno Analogs and Biological Activity

  • Tricyclic etheno analogs of certain purine derivatives were synthesized and evaluated for their activity against viruses and as potential cytostatics. The research provides insights into the antiviral and cytostatic potential of these compounds (Hořejší et al., 2006).

Structural Analysis and Coordination Chemistry

  • Studies on the structure of similar imidazopyridine derivatives provide insights into their geometrical features and potential for forming hydrogen bonds, which is crucial for understanding their interaction in biological systems (Rodier et al., 1993).

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-4-3-5-12(19)6-11/h3-7H,8-9H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDICAVJGLULQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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